7-Chloro-3-(3-methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
Overview
Description
7-Chloro-3-(3-methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone class. This compound is characterized by a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of a chlorine atom at the 7th position, a 3-methylbutyl group at the 3rd position, and a sulfanyl group at the 2nd position makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(3-methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: The initial step involves the cyclization of anthranilic acid derivatives with formamide or its derivatives to form the quinazolinone core.
Introduction of the Chlorine Atom: Chlorination at the 7th position can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Alkylation: The 3-methylbutyl group is introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Thioether Formation: The sulfanyl group is introduced by reacting the intermediate with thiols or disulfides under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinazolinone core can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom at the 7th position can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Sulfoxides and Sulfones: From oxidation of the sulfanyl group.
Reduced Quinazolinones: From reduction of the quinazolinone core.
Substituted Quinazolinones: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 7-Chloro-3-(3-methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, derivatives of quinazolinones are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound may serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(3-methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and sulfanyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-3-(3-methylbutyl)-2-sulfanylquinazolin-4-one: Lacks the dihydro structure.
7-Chloro-3-(3-methylbutyl)-2-sulfanyl-3,4-dihydroquinazoline: Lacks the ketone group at the 4th position.
7-Chloro-3-(3-methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-thione: Contains a thione group instead of a ketone.
Uniqueness
7-Chloro-3-(3-methylbutyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern and the presence of both a sulfanyl group and a chlorine atom. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
7-chloro-3-(3-methylbutyl)-2-sulfanylidene-1H-quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c1-8(2)5-6-16-12(17)10-4-3-9(14)7-11(10)15-13(16)18/h3-4,7-8H,5-6H2,1-2H3,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCSKIOPLBMBKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801163493 | |
Record name | 7-Chloro-2,3-dihydro-3-(3-methylbutyl)-2-thioxo-4(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801163493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
422526-52-1 | |
Record name | 7-Chloro-2,3-dihydro-3-(3-methylbutyl)-2-thioxo-4(1H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=422526-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2,3-dihydro-3-(3-methylbutyl)-2-thioxo-4(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801163493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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